molecular formula C12H12N2O3 B1404270 Benzyl 2-(4-hydroxypyrazol-1-yl)acetate CAS No. 884344-73-4

Benzyl 2-(4-hydroxypyrazol-1-yl)acetate

Cat. No.: B1404270
CAS No.: 884344-73-4
M. Wt: 232.23 g/mol
InChI Key: NIRHTKGWCGSGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(4-hydroxypyrazol-1-yl)acetate is an organic compound that features a benzyl group attached to a 2-(4-hydroxypyrazol-1-yl)acetate moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Benzyl 2-(4-hydroxypyrazol-1-yl)acetate is a pyrazole derivative that has been synthesized and studied for its potential applications in various fields of research and industry , which could be helpful in developing new useful derivatives.

Pharmacokinetics

. This could impact its bioavailability and distribution within the body.

Action Environment

. Environmental factors such as pH, temperature, and the presence of other substances could potentially influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-hydroxypyrazol-1-yl)acetate typically involves the reaction of benzyl bromide with 2-(4-hydroxypyrazol-1-yl)acetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(4-hydroxypyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

  • Oxidation of the hydroxyl group yields a ketone or aldehyde derivative.
  • Reduction of the ester group produces the corresponding alcohol.
  • Substitution reactions result in various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl 2-(4-hydroxypyrazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Benzyl 2-(4-hydroxypiperidin-1-yl)acetate: Similar structure but with a piperidine ring instead of a pyrazole ring.

    Benzyl 2-(4-hydroxyimidazol-1-yl)acetate: Contains an imidazole ring, offering different chemical properties and reactivity.

Uniqueness: Benzyl 2-(4-hydroxypyrazol-1-yl)acetate is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and bioactive molecules.

Properties

IUPAC Name

benzyl 2-(4-hydroxypyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11-6-13-14(7-11)8-12(16)17-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRHTKGWCGSGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-(4-hydroxypyrazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-(4-hydroxypyrazol-1-yl)acetate
Reactant of Route 3
Reactant of Route 3
Benzyl 2-(4-hydroxypyrazol-1-yl)acetate
Reactant of Route 4
Reactant of Route 4
Benzyl 2-(4-hydroxypyrazol-1-yl)acetate
Reactant of Route 5
Reactant of Route 5
Benzyl 2-(4-hydroxypyrazol-1-yl)acetate
Reactant of Route 6
Benzyl 2-(4-hydroxypyrazol-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.